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Compound of Interest

Compound Name: 6-Bromo-2-methyl-2H-indazole

Cat. No.: B1292063

6-Bromo-2-methyl-2H-indazole, identified by CAS number 590417-95-1, is a halogenated
heterocyclic compound that has emerged as a critical building block in modern synthetic
chemistry.[1] Its indazole core, a bicyclic aromatic system, is a privileged scaffold in medicinal
chemistry, appearing in numerous compounds with diverse biological activities. The specific
substitution pattern of this molecule—a bromine atom at the 6-position and a methyl group at
the 2-position of the indazole ring—imparts unique reactivity and structural characteristics,
making it a valuable intermediate for drug discovery, materials science, and agrochemical
development.[1][2]

This guide provides a comprehensive technical overview for researchers and drug
development professionals, detailing the compound's physicochemical properties, exploring the
nuances of its synthesis with a focus on regioselectivity, outlining its key applications, and
summarizing essential safety and handling protocols. The insights herein are intended to
facilitate its effective use in the laboratory and to accelerate innovation.

Section 2: Physicochemical Properties

The fundamental properties of 6-Bromo-2-methyl-2H-indazole are summarized in the table
below. Understanding these characteristics is crucial for its proper storage, handling, and
application in chemical reactions.
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Property Value Reference
CAS Number 590417-95-1 [1112113114]
Molecular Formula CsH7BrN2 [1112][3][4]
Molecular Weight 211.06 g/mol [1112]131[4]
IUPAC Name 6-bromo-2-methylindazole [1114]

6-Bromo-2-methyl-2H-
Synonyms indazole, 2-Methyl-6- [1]

bromoindazole

White to yellow or orange
Appearance , [11[2]
solid/powder

Melting Point 83-88°C [1]
Boiling Point ~322.7 °C at 760 mmHg [1]
Purity >95% (HPLC) to 97% [2]
InChi Key BVYFYDANLZQCPV- ]

UHFFFAOYSA-N

N Sealed in a dry place, room
Storage Conditions [2]
temperature or 0-8°C

Section 3: Synthesis Methodologies: A Focus on
Regioselectivity

The synthesis of 6-Bromo-2-methyl-2H-indazole presents a classic chemical challenge:
controlling the site of methylation on the indazole ring. Alkylation of the parent 6-bromo-1H-
indazole can occur at either the N1 or N2 position, leading to two different constitutional
isomers. Achieving high regioselectivity for the desired N2 isomer is paramount for efficient
synthesis. Below, we explore several field-proven approaches.

Classical N-Alkylation
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The most direct route involves the deprotonation of 6-bromo-1H-indazole with a strong base
followed by quenching with a methylating agent.

» Causality: The choice of base and solvent system is critical in directing the regioselectivity.
Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is commonly used to
generate the indazolide anion. The subsequent reaction with methyl iodide yields a mixture
of N1 and N2 methylated products. While straightforward, this method often requires
chromatographic separation to isolate the desired 2-methyl isomer from its 1-methyl
counterpart (CAS 590417-94-0), impacting overall yield.[3]

Protocol: Synthesis via Classical N-Alkylation[3]

o Deprotonation: Under an inert atmosphere (e.g., nitrogen or argon), cool a solution of 6-
bromo-1H-indazole (1.0 eq) in anhydrous THF to O °C in an ice bath.

o Base Addition: Add sodium hydride (95%, ~1.05 eq) portion-wise, ensuring the temperature
remains low.

« Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation
of the indazolide anion.

o Alkylation: Add methyl iodide (~4 eq) dropwise to the suspension at room temperature.

o Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)
or LC-MS.

e Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous
solution of ammonium chloride (NH4Cl).

o Extraction: Transfer the mixture to a separatory funnel and extract the product into an
organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazS0a), filter, and concentrate under reduced pressure. Purify the resulting crude
product via column chromatography to separate the N1 and N2 isomers.

Modern Transition Metal-Catalyzed Cyclization
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To circumvent the regioselectivity issues of direct alkylation, modern synthetic strategies
construct the methylated indazole ring directly using transition metal catalysts. These methods
offer superior control and efficiency.

o Palladium-Catalyzed Approach: This strategy utilizes a tandem N-benzylation/intramolecular
N-arylation sequence, starting from 2-bromobenzyl bromides and methylhydrazine
derivatives. The palladium catalyst, in conjunction with a suitable ligand (e.g., t-BusPHBFa4)
and base, facilitates the crucial C-N bond formation to construct the 2H-indazole core with
high regiocontrol.[1]

o Copper-Catalyzed Approach: Copper(l) oxide nanoparticles (Cu20-NP) enable a one-pot,
three-component assembly from 2-bromobenzaldehydes, methylamine, and sodium azide.
This cascade reaction proceeds through imine formation followed by copper-mediated C-N
and N-N bond formation, preserving the bromo-substitution.[1]

Causality: These methods are advantageous as the nitrogen of the methylhydrazine or
methylamine is directed to the N2 position from the outset, precluding the formation of the N1
isomer. The choice between palladium and copper can depend on substrate scope, cost, and
catalyst sensitivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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